molecular formula C22H22N6O2 B2932758 5-amino-N-(3,5-dimethylphenyl)-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 1112307-92-2

5-amino-N-(3,5-dimethylphenyl)-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2932758
CAS No.: 1112307-92-2
M. Wt: 402.458
InChI Key: CGDZLGNLSNUQLA-UHFFFAOYSA-N
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Description

5-amino-N-(3,5-dimethylphenyl)-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C22H22N6O2 and its molecular weight is 402.458. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Insights

5-Amino-N-(3,5-dimethylphenyl)-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide, as part of the 1,2,3-triazole family, exhibits significant interest due to its structural complexity and potential for diverse chemical applications. The synthesis of 1,2,3-triazole analogues involves reducing corresponding 4-amino-5-cyanotriazoles, derived from 4-amino-1,2,3-triazole-5-carboxamides, highlighting a methodological approach to accessing such compounds (A. Albert, 1970). Additionally, the Dimroth rearrangement of 4-substituted 5-amino-1-phenyl-1,2,3-triazoles under specific conditions further elucidates the chemical flexibility and reactive nature of these compounds, offering pathways to different structural rearrangements and derivatives (D. R. Sutherland & G. Tennant, 1971).

Antimicrobial Applications

The antimicrobial potential of 1,2,4-triazole derivatives, including those structurally related to the compound , has been explored, demonstrating that novel triazole compounds can possess significant antimicrobial properties. The synthesis of various triazole derivatives and their subsequent screening against microorganisms reveal a promising avenue for the development of new antimicrobial agents (H. Bektaş et al., 2007).

Chemical Transformations and Reactivity

The chemical reactivity of 1,2,3-triazole derivatives, including processes like the Dimroth rearrangement, provides insight into the potential transformations and applications of these compounds in various fields, such as material science and pharmacology. For instance, the transformation of 4-amino-3-benzyl-1,2,3-triazoles into their 4-benzylamino isomers under alkaline conditions showcases the dynamic nature of triazole chemistry and its utility in synthesizing novel compounds with potential biological or material applications (A. Albert, 1970).

Peptidomimetics and Biological Activity

The synthesis of 5-amino-1,2,3-triazole-4-carboxylates, closely related to the compound , highlights their potential as scaffolds for the development of peptidomimetics or biologically active compounds. The ruthenium-catalyzed cycloaddition methodology employed in these syntheses provides a controlled approach to access triazole-containing peptides, which can act as structural motifs for turn inducers or as active compounds in biological systems, such as HSP90 inhibitors (S. Ferrini et al., 2015).

Novel Synthetic Routes and Heterocyclic Chemistry

The exploration of new synthetic routes to heterocyclic compounds, such as the synthesis of 5-hydroxy- and 5-sulfanyl-substituted [1,2,3]triazolo[4,5-е][1,4]diazepines, demonstrates the ongoing innovation in the field of organic chemistry. These methodologies not only expand the toolkit for synthesizing complex heterocycles but also open up new possibilities for their application in various scientific domains (S. Kemskiy et al., 2018).

Properties

IUPAC Name

5-amino-N-(3,5-dimethylphenyl)-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O2/c1-13-9-14(2)11-17(10-13)24-21(29)19-20(23)28(27-26-19)12-18-15(3)30-22(25-18)16-7-5-4-6-8-16/h4-11H,12,23H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGDZLGNLSNUQLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=C(N(N=N2)CC3=C(OC(=N3)C4=CC=CC=C4)C)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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